Trimethylsilyl bromoacetate
Overview
Description
Trimethylsilyl bromoacetate is an organosilicon compound with the chemical formula ( \text{C}5\text{H}{11}\text{BrO}_2\text{Si} ). It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
Trimethylsilyl bromoacetate is primarily used as a reagent in organic synthesis . Its primary targets are typically organic compounds that can undergo nucleophilic substitution or addition reactions .
Mode of Action
This compound acts as an alkylating agent . It can donate the bromoacetate group to a suitable nucleophile in the target molecule. This reaction is facilitated by the trimethylsilyl group, which acts as a leaving group .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecule. For example, it has been used in the synthesis of new imidazolium salts functionalized with the trimethylsilyl ester group . It has also been used as an alkylating agent in the synthesis of the succinate fragment of pantocin B, an antibiotic natural product .
Pharmacokinetics
Its physical properties such as its boiling point (57-58 °c at 9 mmhg) and density (1284 g/mL at 25 °C) suggest that it is relatively volatile and may be rapidly distributed in the environment .
Result of Action
The result of this compound’s action is the formation of a new organic compound. The exact nature of this compound depends on the target molecule and the reaction conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other reagents, the temperature, and the pH of the reaction medium . Its stability may also be influenced by storage conditions, as it is classified as a flammable liquid and a skin corrosive .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl bromoacetate can be synthesized through the reaction of bromoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and trimethylsilanol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted acetic acid derivatives can be formed.
Hydrolysis Products: Bromoacetic acid and trimethylsilanol are the primary products of hydrolysis.
Scientific Research Applications
Trimethylsilyl bromoacetate has several applications in scientific research:
Comparison with Similar Compounds
- Trimethylsilyl chloroacetate
- Trimethylsilyl fluoroacetate
- Trimethylsilyl iodoacetate
Comparison: Trimethylsilyl bromoacetate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s larger size and lower electronegativity contribute to its higher reactivity .
Properties
IUPAC Name |
trimethylsilyl 2-bromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHHFMWUDHXPFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171359 | |
Record name | Trimethylsilyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Trimethylsilyl bromoacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21782 | |
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CAS No. |
18291-80-0 | |
Record name | Acetic acid, 2-bromo-, trimethylsilyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18291-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl bromoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018291800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl bromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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